Sulfoaildenafil

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

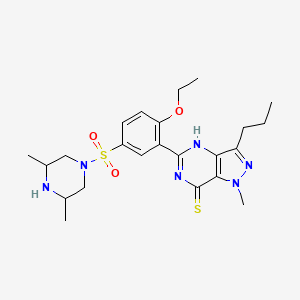

Sulfoaildenafil, also known as this compound or sildenafil thione, is a synthetic drug that is a structural analog of sildenafil (commonly known as Viagra). It was first reported in 2005 and is not approved by any health regulation agency. Like sildenafil, thiomethisosildenafil is a phosphodiesterase type 5 (PDE5) inhibitor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulfoaildenafil is synthesized through a series of chemical reactions involving the modification of the sildenafil structureThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for thiomethisosildenafil are not well-documented due to its status as an unapproved drug. the synthesis likely follows similar protocols to those used in laboratory settings, scaled up for larger production volumes.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfoaildenafil undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfone derivatives.

Reduction: The nitro group in the structure can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other alkoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted analogs of thiomethisosildenafil .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Sulfoaildenafil functions as a phosphodiesterase type 5 (PDE5) inhibitor, similar to sildenafil. It has been shown to enhance nitric oxide levels by upregulating nitric oxide synthase (NOS) gene expressions, which leads to increased cyclic guanosine monophosphate (cGMP) synthesis. This mechanism is crucial for inducing vasodilation and promoting penile erection, making it a compound of interest in treating erectile dysfunction.

Key Findings from Research Studies

- Biological Activity : Research indicates that this compound significantly increases nitric oxide production in human umbilical vein endothelial cells (EA.hy926). At concentrations ranging from 1.25 to 10 µg/mL, it demonstrated a notable elevation in nitric oxide levels compared to control groups .

- Gene Expression : The compound was found to upregulate both inducible NOS (iNOS) and endothelial NOS (eNOS) gene expressions more effectively than sildenafil at certain concentrations . This suggests a potentially greater efficacy in enhancing NO production, which is vital for vascular health.

- Cytotoxicity : In toxicity assessments, this compound maintained over 80% cell viability at concentrations below 12.5 µg/mL, indicating a favorable safety profile for further experimental studies .

Applications in Dietary Supplements

This compound has been detected as an adulterant in various herbal dietary supplements marketed for sexual enhancement. These products often aim to bypass legal restrictions on prescription medications by including unregulated compounds like this compound . The presence of this compound raises significant health concerns due to its unknown safety profile and potential side effects.

Health Risks Associated with this compound

- Adulteration Issues : Many products labeled as "natural" or "herbal" sexual enhancers have been found to contain this compound without proper labeling or consumer awareness . The FDA has issued warnings regarding such products due to their potential health risks.

- Cardiovascular Effects : Like other PDE5 inhibitors, this compound can lower blood pressure significantly, posing risks especially for individuals with cardiovascular conditions .

Comparative Analysis with Sildenafil

| Feature | This compound | Sildenafil |

|---|---|---|

| Chemical Structure | Thioketone analogue of sildenafil | Original PDE5 inhibitor |

| Mechanism of Action | PDE5 inhibition; increases NO levels | PDE5 inhibition; increases NO levels |

| Safety Profile | Unknown; found in unregulated products | Well-studied; FDA-approved |

| Common Uses | Adulterant in dietary supplements | Treatment for erectile dysfunction |

| Regulatory Status | Not approved by FDA | FDA-approved |

Wirkmechanismus

Sulfoaildenafil exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in the levels of cGMP, which in turn causes relaxation of smooth muscle cells and increased blood flow. The molecular targets involved include the PDE5 enzyme and the cGMP signaling pathway .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiohomosildenafil: Another structural analog with similar PDE5 inhibitory activity.

Aildenafil: A potent and selective PDE5 inhibitor.

Homosildenafil: Similar to aildenafil, with minor structural differences

Uniqueness

Sulfoaildenafil is unique due to the presence of a thione group in its structure, which differentiates it from other PDE5 inhibitors. This structural modification may influence its pharmacokinetic and pharmacodynamic properties, although detailed studies are lacking .

Eigenschaften

Molekularformel |

C23H32N6O3S2 |

|---|---|

Molekulargewicht |

504.7 g/mol |

IUPAC-Name |

5-[5-(3,5-dimethylpiperazin-1-yl)sulfonyl-2-ethoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione |

InChI |

InChI=1S/C23H32N6O3S2/c1-6-8-18-20-21(28(5)27-18)23(33)26-22(25-20)17-11-16(9-10-19(17)32-7-2)34(30,31)29-12-14(3)24-15(4)13-29/h9-11,14-15,24H,6-8,12-13H2,1-5H3,(H,25,26,33) |

InChI-Schlüssel |

SCLUKEPFXXPARW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCC)C |

Synonyme |

thiomethisosildenafil |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.